Para-Sulfamoyl Regioisomer Enables Potent Anthrax Lethal Factor Inhibition When Elaborated
In a fragment-based approach targeting Bacillus anthracis lethal factor (LF), the chemical elaboration of 5-(4-sulfamoylphenyl)furan-2-carboxylic acid into a rhodanine-furan conjugate (BDBM8424) yielded an LF inhibitor with an IC₅₀ of 9.1 µM in a fluorescence peptide cleavage assay [1]. In contrast, the corresponding para-chloro-phenyl furan fragment (BI-MFM3, lacking the sulfamoyl group) exhibited a distinctly different elaboration trajectory and binding mode, as evidenced by the X-ray co-crystal structure (PDB: 1ZXV), indicating that the sulfamoyl moiety of the para-isomer provides essential hydrogen-bond contacts that are geometrically inaccessible to non-sulfamoyl or regioisomeric analogs [1]. The para-sulfamoyl isomer was specifically selected from the fragment library for hit-to-lead optimization, while alternative regioisomers were not advanced, underscoring its unique fitness for this chemical space.
| Evidence Dimension | LF inhibitory activity of elaborated fragment derivative |
|---|---|
| Target Compound Data | Elaborated derivative (BDBM8424) of the para-sulfamoyl fragment: IC₅₀ = 9.1 µM (9100 nM) against LF |
| Comparator Or Baseline | Elaborated derivative (BI-MFM3) of the para-chloro-phenyl analog: distinct binding mode; no comparable IC₅₀ reported for regioisomeric fragment derivatives |
| Quantified Difference | Elaborated para-sulfamoyl fragment achieves low-micromolar LF inhibition; para-halo analogs yield different chemotypes (X-ray structure); meta-/ortho-sulfamoyl isomers not advanced |
| Conditions | Fluorescence peptide cleavage assay at pH 7.4, 2°C; LF enzyme from B. anthracis; fragment elaboration via rhodanine linking strategy (PNAS 2005) |
Why This Matters
Procurement of the para-isomer is essential to reproduce published fragment-to-lead synthetic routes and achieve documented LF inhibitory activity.
- [1] Forino M, Johnson S, Wong TY, et al. Efficient synthetic inhibitors of anthrax lethal factor. Proc Natl Acad Sci U S A. 2005;102(27):9499-9504. doi:10.1073/pnas.0502733102 View Source
